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Compound of Interest

Compound Name: 2-Oxaspiro[3.3]heptan-6-ol

Cat. No.: B582175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic

characteristics of 2-Oxaspiro[3.3]heptan-6-ol. Due to the limited availability of published

experimental data for this specific compound, this document focuses on predicted

spectroscopic values and established methodologies for its characterization. The information

herein is intended to serve as a foundational resource for researchers involved in the

synthesis, identification, and application of novel spirocyclic compounds in drug discovery and

development.

Chemical Structure and Properties
2-Oxaspiro[3.3]heptan-6-ol is a spirocyclic compound featuring an oxetane ring and a

cyclobutanol moiety. Its unique three-dimensional structure imparts specific physicochemical

properties that are of interest in medicinal chemistry.

Property Value Source

Molecular Formula C₆H₁₀O₂ [1][2]

Molecular Weight 114.14 g/mol [2]

CAS Number 1363381-08-1 [2]
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Oxaspiro[3.3]heptan-6-
ol. These predictions are based on the analysis of structurally related compounds and

established principles of spectroscopic interpretation.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 4.5 - 4.7 t 2H O-CH₂ (oxetane)

~ 4.3 - 4.5 t 2H O-CH₂ (oxetane)

~ 4.0 - 4.2 m 1H CH-OH

~ 2.2 - 2.4 m 2H
CH₂ (cyclobutane,

adjacent to CH-OH)

~ 1.9 - 2.1 m 2H

CH₂ (cyclobutane,

adjacent to

spirocenter)

Variable br s 1H OH

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppm Assignment

~ 78 - 82 CH₂-O (oxetane)

~ 65 - 69 CH-OH

~ 40 - 45 Spirocyclic C

~ 30 - 35 CH₂ (cyclobutane)

Solvent: CDCl₃ or DMSO-d₆.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b582175?utm_src=pdf-body
https://www.benchchem.com/product/b582175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Broad O-H stretch

2980 - 2850 Medium-Strong C-H stretch (aliphatic)

~ 1100 - 1000 Strong C-O stretch (alcohol)

~ 980 - 950 Strong C-O-C stretch (oxetane ring)

Mass Spectrometry (Predicted)
m/z Interpretation

114.0681 [M]⁺ (Calculated for C₆H₁₀O₂)

97 [M - OH]⁺

86 [M - C₂H₄]⁺ (from cyclobutane fragmentation)

71 [M - C₂H₅O]⁺

Experimental Protocols
The following section outlines generalized experimental procedures for obtaining the

spectroscopic data for 2-Oxaspiro[3.3]heptan-6-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Oxaspiro[3.3]heptan-6-
ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field

spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2

seconds, and 16-32 scans.
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¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an

adequate signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the

neat sample directly on the ATR crystal. For a liquid sample, a thin film can be prepared

between two KBr or NaCl plates.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32

scans are co-added to improve the signal-to-noise ratio.

Data Analysis: Identify characteristic absorption bands corresponding to functional groups

such as O-H (alcohol) and C-O (ether and alcohol).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method. Electron Ionization (EI) is common for volatile compounds, while

Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for less volatile or

more fragile molecules.

Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-

of-flight (TOF), or ion trap.
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Data Interpretation: Determine the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the

molecular weight. Analyze the fragmentation pattern to gain further structural information.

For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine

the elemental composition.

Experimental and Logical Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of 2-Oxaspiro[3.3]heptan-6-ol.

Synthesis and Purification

Spectroscopic Characterization

Data Analysis and Confirmation

Synthesis of 2-Oxaspiro[3.3]heptan-6-ol

Purification (e.g., Column Chromatography)

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry (LRMS, HRMS)

Structure Elucidation

Comparison with Predicted Data

Final Structure Confirmation
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Click to download full resolution via product page

Workflow for the Spectroscopic Analysis of 2-Oxaspiro[3.3]heptan-6-ol.

This guide provides a framework for the spectroscopic investigation of 2-Oxaspiro[3.3]heptan-
6-ol. The predicted data and experimental protocols are intended to assist researchers in the

efficient characterization of this and related spirocyclic molecules, thereby facilitating their

potential development in various scientific and therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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